Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate and its derivatives involves multiple steps, including acylation, sulfonation, and substitution reactions. For instance, the synthesis from piperidin-4-ylmethanol through three steps including acylation, sulfonation, and substitution has been detailed, achieving a total yield of 20.2% for key intermediates of Vandetanib (Min Wang et al., 2015). Furthermore, methodologies for the synthesis involving reactions with BuLi in the presence of N,N’-dimethylpropylene urea and subsequent reactions for synthesizing diverse piperidine derivatives have been developed, yielding 50–80% of tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates (A. I. Moskalenko & V. Boev, 2014).
Molecular Structure Analysis
The crystal and molecular structure of tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate derivatives have been extensively studied. X-ray crystallography has revealed the monoclinic space group P 21/c with specific bond lengths and angles typical for this class of compounds, providing insights into their molecular geometry and conformation (C. Mamat et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate encompasses its ability to undergo various chemical transformations, including those involving hydrazine and bromopyridin compounds, leading to new molecules with potential biological activity (B. Kulkarni et al., 2016). These reactions expand the utility of the compound as a versatile intermediate in organic synthesis.
Physical Properties Analysis
The physical properties, including crystal structure, are pivotal for understanding the compound's stability, solubility, and suitability for further chemical modifications. Studies utilizing X-ray diffraction have detailed the compound's crystalline form, highlighting its stability under various conditions and its suitability as an intermediate (Yuanyuan Hou et al., 2023).
Chemical Properties Analysis
The chemical properties of tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate are characterized by its reactivity towards different reagents, enabling the synthesis of a wide array of derivatives. These properties are crucial for its application in the synthesis of biologically active compounds, including those with antibacterial and anthelmintic activities (C. Sanjeevarayappa et al., 2015).
Scientific Research Applications
Synthetic Routes and Chemical Applications
- Graphical Synthetic Routes of Vandetanib : A study summarized existing synthetic routes of vandetanib, highlighting the use of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate in the process. This approach was shown to yield higher commercial value in manufacturing scale, demonstrating the compound's significance in the synthesis of pharmaceuticals (Mi, 2015).
Antioxidant Properties and Environmental Applications
- Synthetic Phenolic Antioxidants : Research on synthetic phenolic antioxidants (SPAs) explores their widespread use and environmental impact, including compounds like 2,6-di-tert-butyl-4-methylphenol (BHT) which shares structural similarities with tert-butyl derivatives. This study provides insights into the occurrence, human exposure, and potential toxicity of SPAs, underscoring the need for future studies to develop SPAs with lower toxicity (Liu & Mabury, 2020).
Environmental Degradation and Pollution Control
- Decomposition of Methyl Tert-Butyl Ether (MTBE) : Research involving the decomposition of MTBE, a compound related to tert-butyl derivatives, highlights the application of cold plasma reactors. This study indicates the potential of using advanced oxidation processes for the degradation of environmental pollutants, suggesting a pathway for the application of similar tert-butyl compounds in pollution control (Hsieh et al., 2011).
Biodegradation and Fate in Environmental Systems
- Biodegradation and Fate of Ethyl Tert-Butyl Ether (ETBE) : A review on the biodegradation and fate of ETBE, another tert-butyl compound, in soil and groundwater, highlights the microbial degradation pathways and identifies microorganisms capable of degrading ETBE. This study reflects on the environmental persistence and potential remediation strategies for tert-butyl compounds, indicating broader implications for related chemicals (Thornton et al., 2020).
Safety And Hazards
Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if skin irritation or eye irritation persists .
Future Directions
While specific future directions for Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate are not available, it’s worth noting that similar compounds are continually being explored for their potential applications in the synthesis of various organic compounds . As our understanding of organic chemistry continues to grow, it’s likely that new uses for these types of compounds will continue to be discovered.
properties
IUPAC Name |
tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-7-4-10(5-8-13)6-9-14/h9-10H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRHRFNKESVOEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80438584 | |
Record name | tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80438584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate | |
CAS RN |
142374-19-4 | |
Record name | tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80438584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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